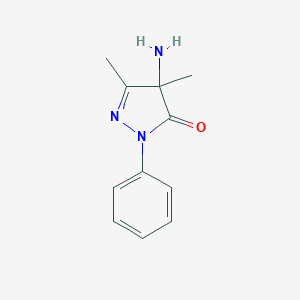

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core. This compound is known for its diverse biological activities and is used in various scientific research applications. It is a crystalline solid with significant potential in medicinal chemistry and other fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-aminoantipyrine with appropriate reagents under controlled conditions. One common method involves the reaction of 4-aminoantipyrine with substituted benzaldehydes in anhydrous methanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization, filtration, and purification to ensure the compound’s high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Structure

The molecular formula of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is C11H13N3O, with a molecular weight of approximately 203.24 g/mol. The compound features a pyrazolone ring that contributes to its biological activity.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Case Study: Antibacterial Efficacy

A study reported the minimum inhibitory concentration (MIC) values for several pyrazolone derivatives against different pathogens. The results are summarized in the following table:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 12 | 100 | S. aureus |

| 13 | 25 | E. coli |

| 14 | 19 | B. subtilis |

| 15 | 39 | P. aeruginosa |

These findings suggest that modifications to the pyrazolone structure can enhance antimicrobial potency .

Antidiabetic Properties

Recent investigations have highlighted the potential of pyrazolone derivatives in managing diabetes through α-glucosidase inhibition. This mechanism helps control postprandial hyperglycemia by slowing carbohydrate absorption.

Case Study: α-Glucosidase Inhibition

A series of synthesized pyrazolone derivatives were evaluated for their α-glucosidase inhibitory activity, showing promising results in controlling blood sugar levels in diabetic models .

Anti-inflammatory Effects

Research has also indicated that pyrazolone derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models.

Case Study: In Vitro Anti-inflammatory Activity

In vitro studies demonstrated that specific derivatives significantly reduced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

Other Biological Activities

Apart from the aforementioned applications, studies have suggested that pyrazolone derivatives may exhibit anticancer properties and act as effective analgesics. Their ability to modulate various biological pathways makes them candidates for further pharmacological exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications at specific positions on the pyrazolone ring can lead to enhanced efficacy against targeted diseases.

Key Insights from SAR Studies

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the biological activity.

- Ring Modifications : Alterations to the pyrazolone ring structure can enhance solubility and bioavailability.

- Hydrogen Bonding : Intramolecular hydrogen bonding between functional groups has been shown to improve antimicrobial activity .

Wirkmechanismus

The mechanism of action of 4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-aminoantipyrine: A closely related compound with similar structural features.

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another pyrazolone derivative with comparable properties.

Uniqueness

4-amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry .

Biologische Aktivität

4-Amino-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as 4-aminoantipyrine, is a pyrazolone derivative with notable biological activities. This compound has been studied for its analgesic, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its potential applications in pharmaceuticals.

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- CAS Number : 83-07-8

Analgesic and Anti-inflammatory Properties

4-Aminoantipyrine is recognized for its analgesic effects, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. Studies have shown that it can effectively reduce pain in various models, making it a candidate for pain management therapies .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of pyrazolone compounds, including 4-aminoantipyrine, have been evaluated for their effectiveness against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Effective against resistant strains |

| Aspergillus niger | Antifungal properties |

In a study evaluating the antimicrobial efficacy of synthesized derivatives, certain compounds demonstrated potent activity against these microorganisms .

Antioxidant Activity

The antioxidant potential of 4-aminoantipyrine has also been investigated. It is believed to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This property enhances its therapeutic profile, particularly in conditions where oxidative damage is a concern.

Case Studies

-

Pain Management Study :

A clinical trial assessed the efficacy of 4-aminoantipyrine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to a placebo group, supporting its use as an analgesic agent . -

Antimicrobial Efficacy :

In vitro studies tested the compound against a panel of bacterial strains. The results showed that 4-aminoantipyrine had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Eigenschaften

IUPAC Name |

4-amino-4,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-11(2,12)10(15)14(13-8)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSDCXNSGFKLHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1(C)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.